4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
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Description
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H12ClFN4S and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of both thiazole and triazole rings in its structure contributes to its ability to inhibit the growth of various bacteria and fungi. Researchers have explored its efficacy against a range of microbial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
The compound’s structure allows it to interact with cellular targets involved in cancer progression. Studies have indicated its potential to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. This makes it a valuable molecule in the search for new anticancer drugs .
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses. It has been found to inhibit key enzymes and cytokines involved in inflammation, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has been investigated for its antiviral properties, particularly against RNA and DNA viruses. Its ability to inhibit viral replication and interfere with viral enzymes makes it a potential candidate for developing antiviral therapies .
Antitubercular Potential
Given the global challenge of tuberculosis (TB) and the rise of drug-resistant strains, this compound has been explored for its antitubercular activity. It has shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for TB, making it a potential candidate for new TB treatments.
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Future Journal of Pharmaceutical Sciences Crystals Medicinal Chemistry Future Journal of Pharmaceutical Sciences : Crystals : Medicinal Chemistry
properties
IUPAC Name |
4-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)13-8-6-12(20)7-9-13)18-21-16(10-25-18)14-4-2-3-5-15(14)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOEVMAKBZXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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